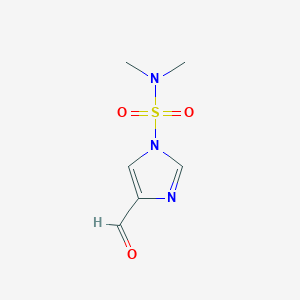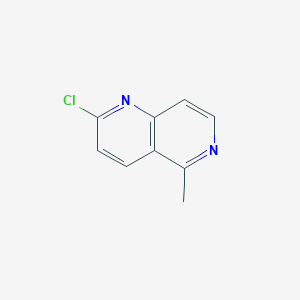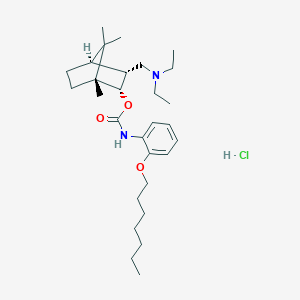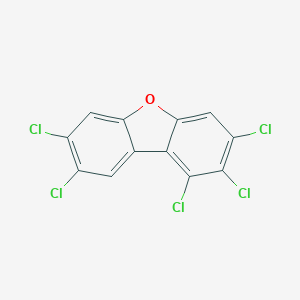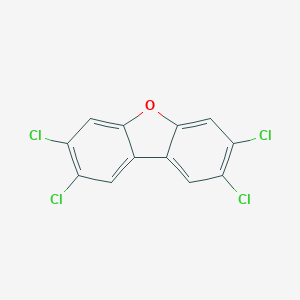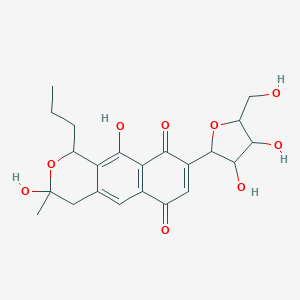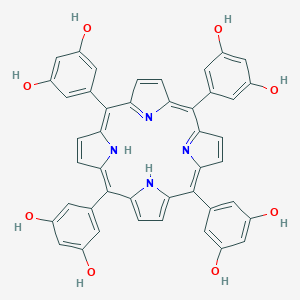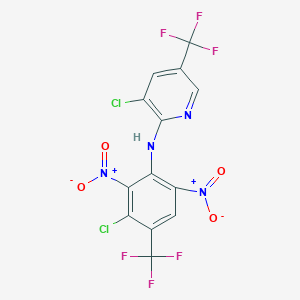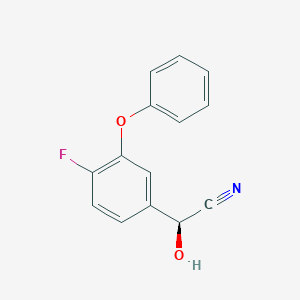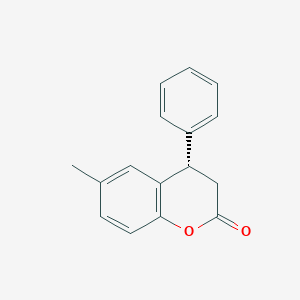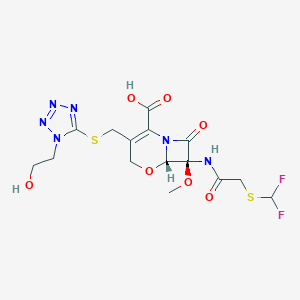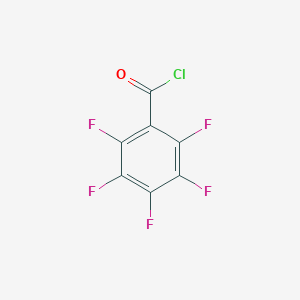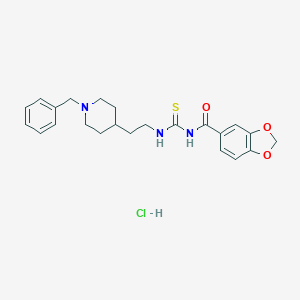
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDMC, and it is a thioxomethyl derivative of the well-known anticancer drug, doxorubicin.
Mechanism Of Action
BDMC exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
BDMC has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. BDMC has also been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of BDMC is its broad spectrum of anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of BDMC is its relatively low solubility, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for the study of BDMC. One area of interest is the development of new formulations that can improve the solubility and bioavailability of BDMC. Another area of interest is the investigation of BDMC as a potential therapy for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of BDMC and to identify potential drug targets for future development.
Synthesis Methods
The synthesis of BDMC involves the reaction of doxorubicin with thiosemicarbazide, which results in the formation of BDMC. This method has been optimized to produce high yields of BDMC in a relatively short amount of time.
Scientific Research Applications
BDMC has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity against various types of cancer cells, including breast, lung, and liver cancer. BDMC has also been investigated for its ability to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.
properties
CAS RN |
145232-73-1 |
|---|---|
Product Name |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride |
Molecular Formula |
C23H28ClN3O3S |
Molecular Weight |
462 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O3S.ClH/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18;/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30);1H |
InChI Key |
DFOVTEUJLNQNJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Canonical SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Other CAS RN |
145232-73-1 |
synonyms |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl )ethyl)amino)thioxomethyl)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



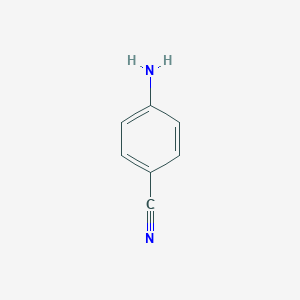
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
